

Measuring LRP8 Expression in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LP8

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the accurate quantification of Low-Density Lipoprotein Receptor-related Protein 8 (LRP8) expression in cell culture systems. The methodologies outlined below are essential for researchers investigating the role of LRP8 in various biological processes, including neuronal development, lipid metabolism, and cancer progression. Drug development professionals can utilize these protocols to assess the impact of therapeutic compounds on LRP8 expression and signaling.

Introduction to LRP8

Low-Density Lipoprotein Receptor-related Protein 8, also known as Apolipoprotein E Receptor 2 (ApoER2), is a type I transmembrane protein belonging to the LDLR family.^{[1][2]} It functions as a cell surface receptor for various ligands, most notably Reelin and Apolipoprotein E (ApoE).^[3] LRP8 is critically involved in neuronal migration during embryonic development and plays a significant role in synaptic plasticity.^[3] Furthermore, emerging evidence has implicated LRP8 in cancer-related molecular pathways, including the Wnt/ β -catenin and ERK1/2 signaling cascades.^{[4][5]} Given its diverse physiological and pathological roles, the precise measurement of LRP8 expression is crucial for advancing our understanding of its functions and for the development of targeted therapies.

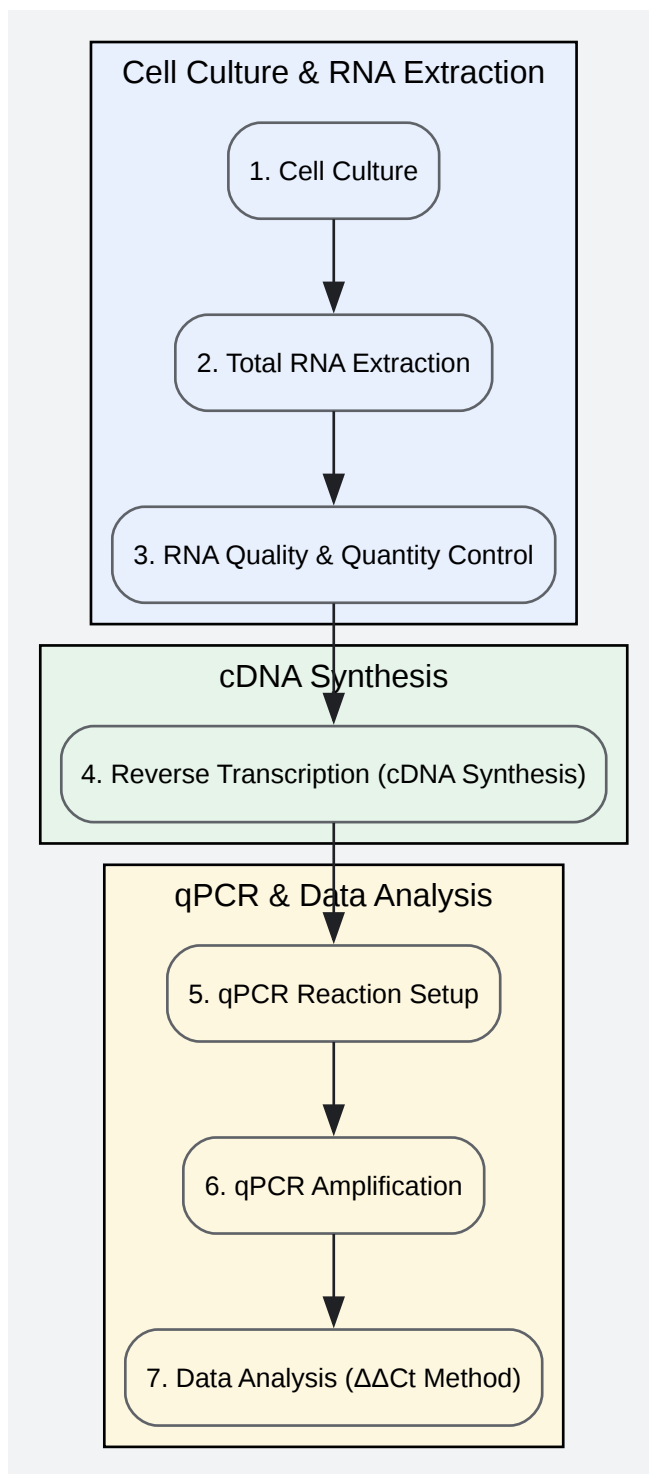
This document details four common laboratory methods for quantifying LRP8 expression at both the mRNA and protein levels:

- Quantitative Polymerase Chain Reaction (qPCR) for measuring LRP8 mRNA levels.
- Western Blotting for the detection and quantification of total LRP8 protein.
- Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of LRP8 protein in cell lysates and culture supernatants.
- Flow Cytometry for the analysis of cell surface LRP8 expression.

I. Quantitative Polymerase Chain Reaction (qPCR) for LRP8 mRNA Expression

qPCR is a highly sensitive method for quantifying gene expression at the transcriptional level. This protocol outlines the steps for measuring LRP8 mRNA in cultured cells.

Experimental Workflow: qPCR for LRP8 mRNA



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Workflow for quantifying LRP8 mRNA expression via qPCR.

Protocol: qPCR

1. Cell Culture and Treatment:

- Culture cells of interest to the desired confluency in appropriate growth medium.
- Apply experimental treatments (e.g., drug compounds, siRNAs) as required.

2. Total RNA Extraction:

- Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
- Include a DNase I treatment step to eliminate genomic DNA contamination.

3. RNA Quality and Quantity Control:

- Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
- Assess RNA integrity by gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

4. Reverse Transcription (cDNA Synthesis):

- Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific) according to the manufacturer's protocol.

5. qPCR Reaction Setup:

- Prepare the qPCR reaction mix in a 96-well qPCR plate. A typical 20 µL reaction includes:
 - 10 µL of 2x SYBR Green Master Mix
 - 1 µL of cDNA template
 - 1 µL of forward primer (10 µM)
 - 1 µL of reverse primer (10 µM)
 - 7 µL of nuclease-free water

- Include no-template controls (NTCs) to check for contamination.
- Run each sample in triplicate.

6. qPCR Amplification:

- Perform qPCR using a real-time PCR system with the following cycling conditions:
 - Activation: 50°C for 2 minutes
 - Pre-soak: 95°C for 10 minutes
 - Denaturation: 95°C for 15 seconds (40 cycles)
 - Annealing/Extension: 60°C for 1 minute (40 cycles)
 - Melt Curve Analysis: As per instrument guidelines to verify product specificity.[\[6\]](#)

7. Data Analysis:

- Use the comparative Ct ($\Delta\Delta C_t$) method to determine the relative expression of LRP8 mRNA.
- Normalize the Ct value of LRP8 to that of a stable housekeeping gene (e.g., GAPDH, ACTB).
- Calculate the fold change in LRP8 expression in treated samples relative to control samples.

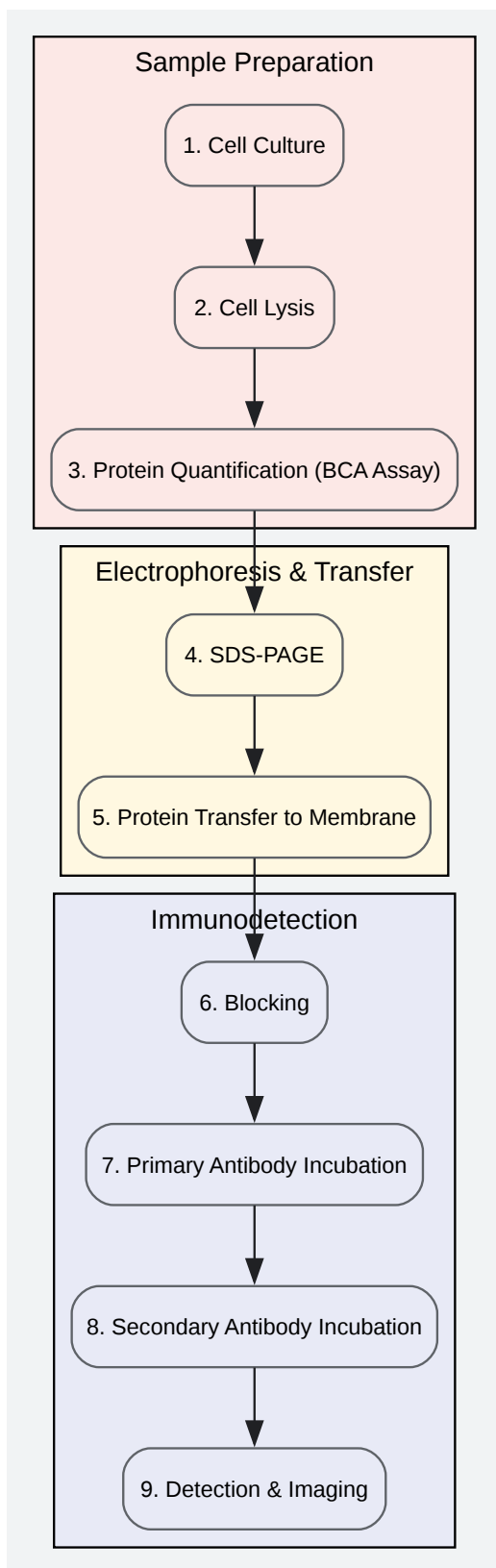
Quantitative Data Summary: qPCR

Parameter	Details	Reference
Target Gene	LRP8 (Low-Density Lipoprotein Receptor-related Protein 8)	
Housekeeping Gene	GAPDH, ACTB, or other validated reference gene	
Human LRP8 Forward Primer	GAAGCGGAAGTATTACGCTC	[6]
Human LRP8 Reverse Primer	ATGAGGACCTCCTGCTCTTTCCG	[6]
Analysis Method	Comparative Ct ($\Delta\Delta C_t$)	

II. Western Blotting for Total LRP8 Protein

Western blotting allows for the detection and semi-quantitative analysis of LRP8 protein in cell lysates.

Experimental Workflow: Western Blotting for LRP8



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Workflow for detecting LRP8 protein by Western blotting.

Protocol: Western Blotting

1. Cell Culture and Lysis:

- Culture and treat cells as described for qPCR.
- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

2. Protein Quantification:

- Determine the protein concentration of the supernatant using a BCA protein assay kit.

3. SDS-PAGE:

- Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and run the electrophoresis until the dye front reaches the bottom of the gel.

4. Protein Transfer:

- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Blocking:

- Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

6. Primary Antibody Incubation:

- Incubate the membrane with a primary antibody against LRP8 overnight at 4°C with gentle agitation.

7. Secondary Antibody Incubation:

- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

8. Detection and Imaging:

- Wash the membrane three times with TBST for 10 minutes each.
- Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
- For quantification, normalize the LRP8 band intensity to a loading control (e.g., GAPDH, β -actin).

Quantitative Data Summary: Western Blotting

Parameter	Details	Reference
Primary Antibody	Rabbit Polyclonal anti-LRP8 or Mouse Monoclonal anti-LRP8 (Clone: 7G12E2)	[7][8]
Primary Antibody Dilution	1:500 - 1:2000	[8]
Loading Control	GAPDH, β -actin, or other suitable loading control	
Expected Band Size	~106 kDa (membrane form), ~130 kDa (glycosylated form)	[7]

III. ELISA for LRP8 Protein Quantification

ELISA is a plate-based assay for detecting and quantifying proteins. It is suitable for measuring LRP8 in cell lysates and secreted LRP8 in cell culture supernatants.

Protocol: Sandwich ELISA

This protocol is based on a typical sandwich ELISA kit. Refer to the manufacturer's instructions for specific details.

1. Sample Preparation:

- Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes to remove particulates.[9]
- Cell Lysates: Lyse cells as described for Western blotting. The lysate can be directly used in the ELISA.[9]

2. Assay Procedure:

- Add standards and samples to the wells of a microplate pre-coated with an LRP8 capture antibody. Incubate for 90 minutes at 37°C.
- Wash the wells to remove unbound substances.
- Add a biotin-conjugated anti-LRP8 detection antibody to the wells and incubate.
- Wash the wells and add streptavidin-HRP.
- Wash the wells and add a TMB substrate solution. A color will develop in proportion to the amount of LRP8 bound.
- Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Determine the concentration of LRP8 in the samples by interpolating their absorbance values from the standard curve.

Quantitative Data Summary: ELISA

Parameter	Details	Reference
Assay Type	Sandwich ELISA	
Sample Types	Cell culture supernatants, cell lysates	[9]
Detection Range	Varies by kit, typically in the pg/mL to ng/mL range	
Instrumentation	Microplate reader	

IV. Flow Cytometry for Cell Surface LRP8 Expression

Flow cytometry is a powerful technique for analyzing the expression of cell surface proteins on a single-cell basis.

Protocol: Flow Cytometry

1. Cell Preparation:

- Harvest cultured cells and wash them with ice-cold PBS.
- Resuspend the cells in FACS buffer (PBS with 1% BSA).

2. Fc Receptor Blocking (Optional but Recommended):

- To reduce non-specific antibody binding, incubate the cells with an Fc block reagent for 10-15 minutes at 4°C.

3. Antibody Staining:

- Add a fluorochrome-conjugated primary antibody against LRP8 to the cells.
- Incubate for 30 minutes at 4°C in the dark.
- As a negative control, use an isotype control antibody with the same fluorochrome.

4. Washing:

- Wash the cells twice with FACS buffer to remove unbound antibody.

5. Data Acquisition and Analysis:

- Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
- Analyze the data using appropriate software to determine the percentage of LRP8-positive cells and the mean fluorescence intensity (MFI).

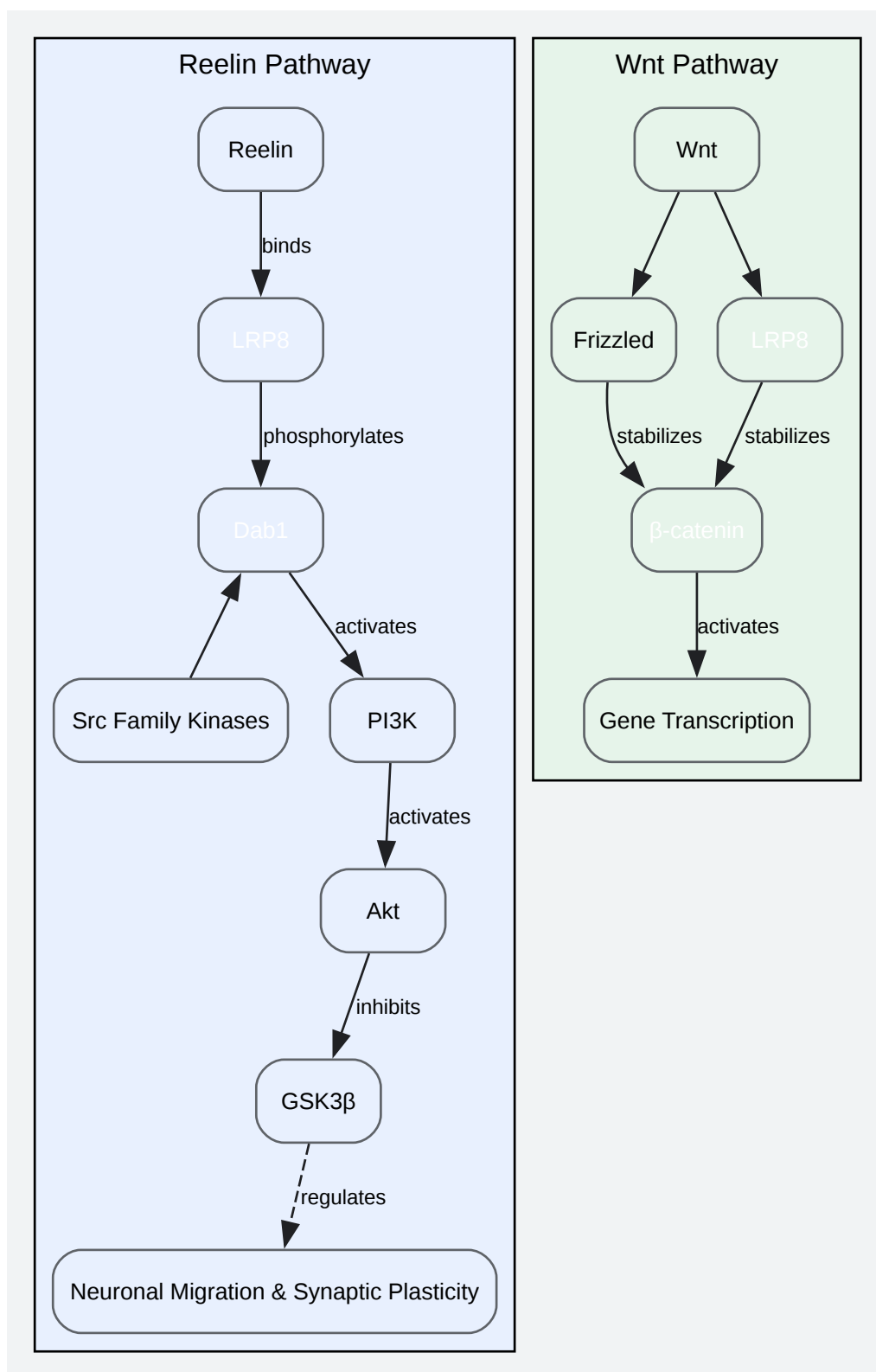
Quantitative Data Summary: Flow Cytometry

Parameter	Details	Reference
Primary Antibody	Fluorochrome-conjugated Mouse Monoclonal anti-LRP8 (Clone: 7G12E2)	[8]
Primary Antibody Dilution	1:200 - 1:400	[8]
Control	Fluorochrome-conjugated isotype control antibody	
Data Output	Percentage of positive cells, Mean Fluorescence Intensity (MFI)	

V. LRP8 Signaling Pathways

Understanding the signaling pathways involving LRP8 is crucial for interpreting expression data. LRP8 is a key component of the Reelin signaling pathway and also participates in Wnt signaling.

LRP8 Signaling Overview



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Key signaling pathways involving LRP8.

By following these detailed protocols, researchers and drug development professionals can obtain reliable and reproducible data on LRP8 expression, facilitating a deeper understanding of its biological significance and its potential as a therapeutic target.

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- To cite this document: BenchChem. [Measuring LRP8 Expression in Cell Culture: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576930#how-to-measure-lrp8-expression-in-cell-culture]

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